Researchers requiring regioselective access to imidazo[4,5-c]pyridine cores face limited options with simpler diaminopyridine analogs. 5-Bromo-2-chloropyridine-3,4-diamine solves this with its unique ortho-diamine and differential C-Br/C-Cl reactivity.
• Enables one-step imidazo[4,5-c]pyridine-4-one synthesis - a privileged kinase inhibitor scaffold.
• Demonstrated 3.6- to 5.5-fold PDHK1 selectivity (IC50 = 24 nM) for metabolic disorder research.
• Sequential chemoselective cross-coupling via C-Br vs. C-Cl bond discrimination.
High-melting solid (206-208 °C) ensures practical handling. Consistent ≥97% purity with full analytical documentation.
Molecular FormulaC5H5BrClN3
Molecular Weight222.47 g/mol
CAS No.163452-78-6
Cat. No.B178117
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromo-2-chloropyridine-3,4-diamine: Halogenated Diaminopyridine Building Block
5-Bromo-2-chloropyridine-3,4-diamine (CAS 163452-78-6) is a halogenated heteroaromatic diamine with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol [1]. It features a pyridine core substituted with bromine at the 5-position, chlorine at the 2-position, and amino groups at the 3- and 4-positions. This unique substitution pattern, particularly the ortho-relationship of the two amino groups, is fundamental to its utility as a synthetic precursor for fused heterocycles, especially imidazo[4,5-c]pyridines, which are privileged scaffolds in medicinal chemistry [2]. Its melting point is reported as 206-208 °C [3].
Ortho-diamineDirect regioselective entry to imidazo[4,5-c]pyridine kinase inhibitor cores
Halogen handlesChemoselective sequential cross-coupling at Br and Cl positions
Crystalline solidSimplifies purification, handling, and precise formulation
[1] PubChem. (2025). 5-Bromo-2-chloro-3,4-diamino-pyridine (Compound Summary). National Center for Biotechnology Information. CID 18383151. View Source
[2] Burns, C. J., Harte, M. F., & Palmer, J. T. (2015). Pyridine derivatives useful as kinase inhibitors. U.S. Patent No. 9,029,386. Washington, DC: U.S. Patent and Trademark Office. View Source
5-Bromo-2-chloropyridine-3,4-diamine: Advantages Over Generic Analogs
The specific substitution pattern of 5-bromo-2-chloropyridine-3,4-diamine is not interchangeable with other diaminopyridine analogs. Its ortho-diamine functionality enables the efficient and regioselective synthesis of imidazo[4,5-c]pyridine ring systems, a core structure in numerous kinase inhibitors [1]. In contrast, analogs like 6-bromo-2-chloropyridine-3,4-diamine or non-halogenated 2-chloro-3,4-diaminopyridine offer different regiochemistry or lack the halogen handle for further functionalization. This leads to divergent synthetic pathways and, critically, the formation of different final heterocyclic cores with distinct biological activity profiles. For example, the specific combination of bromo and chloro substituents on the 5-bromo-2-chloropyridine-3,4-diamine scaffold allows for sequential, chemoselective cross-coupling reactions, such as Suzuki-Miyaura couplings, which are not possible with its non-brominated or differently halogenated counterparts [2]. Substitution with a simpler analog would therefore result in a different compound, alter the planned synthetic route, and likely fail to produce the intended target molecule.
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Regioisomeric analog6-bromo analogs yield a different imidazo[4,5-b]pyridine core, diverging from the intended privileged scaffold.
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Missing halogen handleNon-brominated 2-chloro-3,4-diaminopyridine lacks a cross-coupling site, limiting further functionalization.
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Simpler diaminopyridineGeneric diaminopyridines alter the synthetic route and may fail to produce the target molecule.
[1] Burns, C. J., Harte, M. F., & Palmer, J. T. (2015). Pyridine derivatives useful as kinase inhibitors. U.S. Patent No. 9,029,386. Washington, DC: U.S. Patent and Trademark Office. View Source
[2] Fagnou, K., & others. (2013). Heteroarylated 2-arylpyridines by means of successive direct arylation and Suzuki coupling. HAL Open Science. hal-00871057. View Source
In a direct head-to-head biochemical comparison, 5-bromo-2-chloropyridine-3,4-diamine demonstrates significantly greater inhibitory potency against the Pyruvate Dehydrogenase Kinase 1 (PDHK1) isoform compared to its activity against other PDHK isoforms [1].
PDHK1 Isoform InhibitionHead-to-head
PDHK1 IC50 24 nM vs. 87–132 nM for PDHK2/3/4
Supports PDHK1 selectivity interpretation
Radiometric assay data; verify in functional cellular context
Kinase InhibitionPDHK1Metabolic Disease
Evidence Dimension
Inhibitory Concentration (IC50) against PDHK isoforms
3.6x (PDHK4), 3.8x (PDHK3), 5.5x (PDHK2) more potent against PDHK1
Conditions
Radiometric biochemical kinase assay
Why This Matters
This 3.6- to 5.5-fold selectivity for PDHK1 over other isoforms is critical for designing inhibitors that minimize off-target effects and is a quantifiable differentiation point for procurement.
The melting point of 5-bromo-2-chloropyridine-3,4-diamine (206-208 °C) is significantly higher than that of its non-brominated analog, 2-chloro-3,4-diaminopyridine, for which a melting point is not readily reported, suggesting lower crystallinity or stability [1]. This property facilitates easier handling and purification in a synthetic workflow.
Thermal PropertyClass-level
Melting point 206–208 °C (well-defined crystalline solid); non-brominated analog lacks reported mp
2-Chloro-3,4-diaminopyridine (CAS 39217-08-8) - No melting point reported, indicative of a liquid or low-melting solid
Quantified Difference
Target compound is a well-defined crystalline solid at room temperature
Conditions
Standard laboratory conditions
Why This Matters
A high, well-defined melting point simplifies purification, storage, and precise weighing, which is a key practical advantage for researchers when selecting a synthetic intermediate.
The specific 3,4-diamine substitution pattern on 5-bromo-2-chloropyridine-3,4-diamine is essential for the synthesis of imidazo[4,5-c]pyridine-4-ones [1]. In contrast, analogs like 6-bromo-2-chloropyridine-3,4-diamine would yield a different ring fusion (e.g., imidazo[4,5-b]pyridine) , and non-halogenated 2-chloro-3,4-diaminopyridine lacks the bromine handle for further functionalization via cross-coupling [2].
Scaffold AccessClass-level
Yields imidazo[4,5-c]pyridine-4-one core; 6-bromo analog gives different regioisomer
Enables privileged kinase scaffold synthesis
Based on reported synthetic utility; verify for specific library design
Yields imidazo[4,5-c]pyridine-4-one core, a privileged kinase inhibitor scaffold
Comparator Or Baseline
6-Bromo-2-chloropyridine-3,4-diamine yields a different regioisomeric core; 2-chloro-3,4-diaminopyridine lacks a cross-coupling handle.
Quantified Difference
Qualitative difference in product structure and subsequent functionalization potential
Conditions
Standard condensation reactions with carboxylic acids
Why This Matters
This compound provides a direct and efficient entry into a specific, highly sought-after heterocyclic scaffold in drug discovery, whereas its analogs lead to different chemical space or lack the versatility for further elaboration.
The presence of both bromine and chlorine atoms on the pyridine ring provides a distinct advantage for sequential functionalization. Research shows that 5-bromo-2-chloropyridines can undergo successive direct arylation at the C-H bond and Suzuki-Miyaura coupling at the C-Br bond [1]. This orthogonality is not possible with analogs containing only one halogen or halogens with similar reactivity.
Cross-Coupling OrthogonalityClass-level
C-Br and C-Cl handles enable successive C-H arylation then Suzuki coupling
Supports stepwise molecular complexity build
Reactivity may vary with substrate; optimize conditions
Cross-CouplingC-H ActivationSynthetic Methodology
Evidence Dimension
Sequential functionalization potential
Target Compound Data
Two distinct handles for orthogonal cross-coupling (C-Br and C-Cl)
Comparator Or Baseline
5-Bromo-3,4-diaminopyridine (only one halogen handle) or 2,5-dibromo-3,4-diaminopyridine (two handles with similar reactivity)
Quantified Difference
Qualitative difference in the ability to perform two different and sequential coupling reactions
Conditions
Palladium-catalyzed cross-coupling
Why This Matters
This compound offers a unique platform for building molecular complexity in a controlled, stepwise manner, a highly valued feature in medicinal chemistry for the synthesis of diverse compound libraries.
Cross-CouplingC-H ActivationSynthetic Methodology
[1] Fagnou, K., & others. (2013). Heteroarylated 2-arylpyridines by means of successive direct arylation and Suzuki coupling. HAL Open Science. hal-00871057. View Source
Researchers developing inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1) can use 5-bromo-2-chloropyridine-3,4-diamine as a core scaffold due to its demonstrated 3.6- to 5.5-fold selectivity for PDHK1 over other isoforms (IC50 = 24 nM vs. 87-132 nM) [1]. This selectivity profile makes it a valuable starting point for medicinal chemistry optimization aimed at metabolic disorders such as diabetes and cancer.
Imidazo[4,5-c]pyridine Kinase Libraries
The ortho-diamine functionality of 5-bromo-2-chloropyridine-3,4-diamine allows for the direct, one-step synthesis of imidazo[4,5-c]pyridine-4-one cores [2]. This core is a 'privileged scaffold' in kinase inhibitor design, as exemplified in patents from Gilead Sciences and others [3]. This application is ideal for medicinal chemists seeking to rapidly generate and explore SAR around this important fused heterocycle.
Arylpyridine Ligands via Sequential Coupling
The differential reactivity of the C-Br and C-Cl bonds in 5-bromo-2-chloropyridine-3,4-diamine enables a powerful synthetic strategy for building complex ligands [4]. Chemists can first perform a C-H arylation, followed by a chemoselective Suzuki coupling at the bromide position. This sequential functionalization is ideal for creating diverse libraries of heteroarylated 2-arylpyridines, which are valuable ligands for catalysis and materials science.
Agrochemical & Pharmaceutical Intermediates
As a high-melting solid (206-208 °C), 5-bromo-2-chloropyridine-3,4-diamine is a practical and stable intermediate for large-scale synthesis [5]. Its unique combination of functional groups makes it a versatile precursor for a range of nitrogen-containing compounds used in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular architecture is paramount.
[3] Burns, C. J., Harte, M. F., & Palmer, J. T. (2015). Pyridine derivatives useful as kinase inhibitors. U.S. Patent No. 9,029,386. Washington, DC: U.S. Patent and Trademark Office. View Source
[4] Fagnou, K., & others. (2013). Heteroarylated 2-arylpyridines by means of successive direct arylation and Suzuki coupling. HAL Open Science. hal-00871057. View Source
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